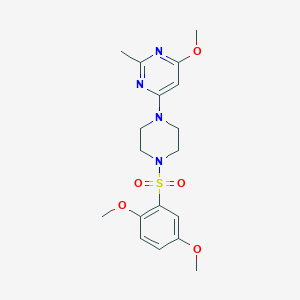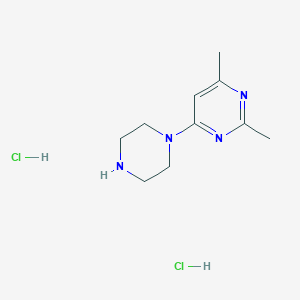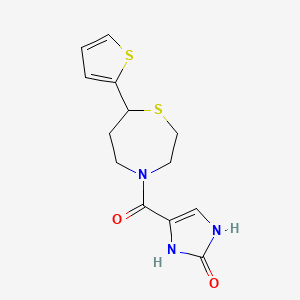![molecular formula C24H17N3O4S B2427659 N-(3-(benzo[d]tiazol-2-il)-4-hidroxifenil)-3-(2,5-dioxopirrolidin-1-il)benzamida CAS No. 361479-48-3](/img/structure/B2427659.png)
N-(3-(benzo[d]tiazol-2-il)-4-hidroxifenil)-3-(2,5-dioxopirrolidin-1-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C24H17N3O4S and its molecular weight is 443.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antibacterianos
Se han sintetizado y evaluado compuestos con la estructura de benzotiazol como posibles agentes antibacterianos . En particular, compuestos similares al que usted mencionó han mostrado actividad prometedora contra Staphylococcus aureus . Los valores de concentración inhibitoria mínima (MIC) de estos compuestos se determinaron mediante el método de microdilución en caldo .
Actividad Antifúngica
Los derivados de benzotiazol se han asociado con la actividad antifúngica . Esto sugiere que el compuesto podría utilizarse potencialmente en el desarrollo de nuevos medicamentos antifúngicos.
Actividad Antiprotozoaria
Los derivados de benzotiazol también se han asociado con la actividad antiprotozoaria . Esto indica una posible aplicación del compuesto en el tratamiento de enfermedades causadas por protozoos.
Actividad Anticancerígena
Hay evidencia de que los derivados de benzotiazol pueden exhibir actividad anticancerígena . Esto sugiere que el compuesto podría utilizarse potencialmente en la investigación del tratamiento del cáncer.
Actividad Anticonvulsiva
Los derivados de benzotiazol se han asociado con la actividad anticonvulsiva . Esto sugiere una posible aplicación del compuesto en el tratamiento de afecciones como la epilepsia.
Actividad Antihipertensiva
Los derivados de benzotiazol se han asociado con la actividad antihipertensiva . Esto sugiere una posible aplicación del compuesto en el tratamiento de la presión arterial alta.
Actividad Antidiabética
Los derivados de benzotiazol se han asociado con la actividad antidiabética . Esto sugiere una posible aplicación del compuesto en el tratamiento de la diabetes.
Actividad Antiinflamatoria
Los derivados de benzotiazol se han asociado con la actividad antiinflamatoria . Esto sugiere una posible aplicación del compuesto en el tratamiento de afecciones inflamatorias.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets leading to their diverse biological activities .
Biochemical Pathways
Benzothiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been associated with diverse biological activities, indicating their potential to induce various molecular and cellular effects .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c28-19-9-8-15(13-17(19)24-26-18-6-1-2-7-20(18)32-24)25-23(31)14-4-3-5-16(12-14)27-21(29)10-11-22(27)30/h1-9,12-13,28H,10-11H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDURLTDNCLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2427576.png)
![N-phenyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2427577.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide](/img/structure/B2427578.png)

![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2427583.png)
amino}propanoyl)urea](/img/structure/B2427584.png)

![ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2427586.png)
![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2427587.png)
![1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2427588.png)



![N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2427599.png)
